molecular formula C19H16O7 B11051740 6,7,3'-Trimethoxy-4',5'-methylenedioxyisoflavone

6,7,3'-Trimethoxy-4',5'-methylenedioxyisoflavone

Cat. No.: B11051740
M. Wt: 356.3 g/mol
InChI Key: BEWUEWUDIYSCEX-UHFFFAOYSA-N
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Description

6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone is a chemical compound belonging to the class of isoflavones. Isoflavones are a type of naturally occurring flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of three methoxy groups and a methylenedioxy group attached to the isoflavone backbone. It has a molecular formula of C19H16O7 and a molecular weight of 356.33 g/mol .

Preparation Methods

The synthesis of 6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate.

    Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the isoflavone core structure.

    Methoxylation and Methylenedioxy Formation:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of isoflavone chemistry and synthesis.

    Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone can be compared with other similar isoflavones, such as:

The uniqueness of 6,7,3’-Trimethoxy-4’,5’-methylenedioxyisoflavone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoflavones.

Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

6,7-dimethoxy-3-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C19H16O7/c1-21-14-6-11-13(7-15(14)22-2)24-8-12(18(11)20)10-4-16(23-3)19-17(5-10)25-9-26-19/h4-8H,9H2,1-3H3

InChI Key

BEWUEWUDIYSCEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=COC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

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